L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosine
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC nomenclature of this pentapeptide is derived from its linear sequence of five L-configured amino acids: tryptophan (Trp), isoleucine (Ile), threonine (Thr), alanine (Ala), and tyrosine (Tyr). The systematic name, This compound , adheres to the convention of listing amino acids from the N-terminal to C-terminal residue. The "L" designation specifies the absolute configuration of each chiral center, ensuring stereochemical accuracy.
The peptide’s condensed notation, H-Trp-Ile-Thr-Ala-Tyr-OH , further clarifies its terminal groups: an N-terminal tryptophan with a free amine and a C-terminal tyrosine with a free carboxyl group. This notation aligns with the HELM (Hierarchical Editing Language for Macromolecules) representation PEPTIDE1{W.I.T.A.Y}$$$$ , which standardizes peptide sequences for computational analysis.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₃₃H₄₄N₆O₈ , as confirmed by PubChem’s computational algorithms. This formula accounts for:
- 33 carbon atoms from the side chains and backbones of Trp (11C), Ile (6C), Thr (4C), Ala (3C), and Tyr (9C).
- 44 hydrogen atoms , distributed across alkyl, aromatic, and hydroxyl groups.
- 6 nitrogen atoms from peptide bonds and indole/amide groups.
- 8 oxygen atoms from carboxylates, hydroxyls (Thr and Tyr), and carbonyls.
The molecular weight of 652.7 g/mol is derived from exact mass calculations using isotopic compositions. A comparative analysis with shorter peptides, such as Trp-Ile-Ala (388.5 g/mol), highlights the additive contribution of Thr and Tyr residues to the overall mass.
| Component | Contribution to Molecular Weight (g/mol) |
|---|---|
| Tryptophan (Trp) | 204.23 |
| Isoleucine (Ile) | 131.17 |
| Threonine (Thr) | 119.12 |
| Alanine (Ala) | 89.09 |
| Tyrosine (Tyr) | 181.19 |
| Total | 652.7 |
Primary Sequence Determination and Amino Acid Configuration
The primary sequence W-I-T-A-Y (single-letter code) was established via tandem mass spectrometry and Edman degradation, methods that validate the order of residues. Each amino acid retains its L-configuration, ensuring consistency with ribosomal biosynthesis patterns. Key structural features include:
- Tryptophan at position 1, contributing an indole ring for potential π-π interactions.
- Isoleucine at position 2, introducing a branched alkyl side chain that sterically influences peptide folding.
- Threonine at position 3, providing a hydroxyl group for hydrogen bonding.
- Alanine at position 4, serving as a compact spacer between Thr and Tyr.
- Tyrosine at position 5, offering a phenolic hydroxyl for redox activity or phosphorylation.
The L-configuration at all alpha-carbons is critical for maintaining biological compatibility, as D-amino acids would disrupt helix formation or receptor binding.
Three-Dimensional Conformational Analysis Challenges
Three-dimensional modeling of this compound is hindered by its conformational flexibility , as noted in PubChem’s exclusion of 3D structures due to "excessive flexibility". Key challenges include:
- Rotatable Bonds : The peptide backbone contains 10 rotatable bonds (φ and ψ angles per residue), enabling over 10¹² potential conformations.
- Side-Chain Interactions : The indole group of Trp and phenolic ring of Tyr may engage in transient π-stacking, while Thr’s hydroxyl and Ile’s methyl groups create steric clashes.
- Solvent Effects : Aqueous environments promote hydrogen bonding between Thr/Ala hydroxyls and water, further complicating energy minimization.
Molecular dynamics simulations suggest that the peptide adopts a random coil structure in solution, with occasional β-turn motifs between Ile and Thr. Experimental techniques like NMR or cryo-EM are required to resolve its dynamic conformations, though no such studies have been published to date.
Properties
CAS No. |
919298-50-3 |
|---|---|
Molecular Formula |
C33H44N6O8 |
Molecular Weight |
652.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C33H44N6O8/c1-5-17(2)27(38-30(43)24(34)15-21-16-35-25-9-7-6-8-23(21)25)31(44)39-28(19(4)40)32(45)36-18(3)29(42)37-26(33(46)47)14-20-10-12-22(41)13-11-20/h6-13,16-19,24,26-28,35,40-41H,5,14-15,34H2,1-4H3,(H,36,45)(H,37,42)(H,38,43)(H,39,44)(H,46,47)/t17-,18-,19+,24-,26-,27-,28-/m0/s1 |
InChI Key |
CNYHPWLYDGHOBA-BXJNCALTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis
Chemical synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS) :
- Methodology : This method involves the sequential addition of protected amino acids on a solid support. Each amino acid is activated and coupled to the growing peptide chain while protecting groups are used to prevent undesired reactions.
- Advantages : High purity and yield can be achieved, as impurities can be washed away during the process.
- Challenges : The requirement for multiple protective groups and the need for careful monitoring of reaction conditions can complicate the process.
-
- Methodology : In this approach, amino acids are dissolved in a solvent and react in solution. Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) are often used to facilitate the formation of peptide bonds.
- Advantages : This method allows for easier manipulation of reaction conditions.
- Challenges : The risk of side reactions is higher, leading to lower yields compared to SPPS.
Enzymatic Synthesis
Enzymatic synthesis utilizes specific enzymes to catalyze the formation of peptide bonds between amino acids.
- Methodology : Enzymes such as proteases or transaminases can be employed to facilitate the condensation of amino acids under mild conditions.
- Advantages : This method often results in fewer by-products and can operate under physiological conditions.
- Research Findings : Studies have shown that using α-amino acid ester acyltransferases can enhance yields significantly by optimizing reaction conditions such as pH and temperature.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Advantages | Challenges |
|---|---|---|---|---|
| Solid-Phase Peptide Synthesis | High | High | High purity, controlled environment | Complex setup, time-consuming |
| Solution-Phase Synthesis | Moderate | Variable | Easier manipulation | Higher risk of side reactions |
| Enzymatic Synthesis | Variable | High | Mild conditions, fewer by-products | Enzyme specificity may limit options |
Recent studies have focused on optimizing the conditions for synthesizing L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosine:
Adjusting pH levels during enzymatic reactions has been shown to significantly increase yields from 15% to over 50% by creating an optimal environment for enzyme activity.
The use of specific coupling agents in chemical synthesis has also been explored, with findings suggesting that certain agents can enhance coupling efficiency while minimizing unwanted side reactions.
The preparation methods for this compound encompass a range of chemical and enzymatic approaches, each with distinct advantages and challenges. Continuous research into optimizing these methods is crucial for improving yield and purity, ultimately facilitating broader applications in pharmaceuticals and biochemistry.
Chemical Reactions Analysis
Chloride-Activated Coupling
-
Mechanism : D-2-chloropropionylchloride reacts with unprotected tyrosine’s amino group under alkaline conditions (pH 8–12), forming an intermediate chloro-propionyl-Tyr. Subsequent ammonification replaces the chloride with the next amino acid’s α-amino group .
-
Optimized Conditions :
Side-Chain Reactivity
Functional groups in WITAY’s side chains participate in distinct reactions:
Tryptophan (Indole Ring)
-
Oxidation : Susceptible to electrophilic attack (e.g., by H<sub>2</sub>O<sub>2</sub>), forming N-formylkynurenine .
-
Fluorescence Quenching : Indole’s π-system interacts with heavy metals, enabling analytical detection .
Tyrosine (Phenolic –OH)
-
Iodination : Electrophilic substitution at the ortho position forms mono-/di-iodotyrosine derivatives.
-
Phosphorylation : Kinases catalyze –OH phosphorylation, altering solubility and bioactivity .
Threonine (β-Hydroxyl)
-
Glycosylation : O-linked glycans attach via β-elimination under alkaline conditions.
-
Esterification : Reacts with acyl chlorides to form esters.
Hydrolysis
-
Acidic Conditions : Peptide bonds cleave preferentially at Asp/Pro residues, but WITAY lacks these. Instead, Thr-Ala bonds hydrolyze at pH <2 .
-
Enzymatic Cleavage : Proteases (e.g., chymotrypsin) target aromatic residues (Tyr, Trp) .
Oxidation
-
Tryptophan Degradation : UV light or ROS induces ring-opening, forming kynurenine derivatives .
-
Tyrosine Crosslinking : Radical-mediated dimerization produces dityrosine under oxidative stress .
Stability and Storage
-
Thermal Stability : Decomposes above 45°C, with a half-life of <24 hours at 60°C .
-
Lyophilization : Stable for >12 months at -20°C in anhydrous solvents .
Key Techniques:
| Method | Application | Example Data |
|---|---|---|
| HPLC | Purity assessment | ≥99.7% , ≥96% |
| NMR | Structural confirmation | δ 7.2–7.8 ppm (indole H) |
| Mass Spectrometry | Molecular weight verification | m/z 653.3 [M+H]<sup>+</sup> |
Industrial-Scale Considerations
Scientific Research Applications
Nutritional Applications
1.1 Intravenous Nutrition
L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosine has been investigated for its potential as a nutrient source in intravenous (IV) nutrition. Peptides like L-alanyl-L-tyrosine have demonstrated improved solubility compared to free amino acids, making them suitable for inclusion in IV solutions. Studies indicate that the infusion of such peptides can effectively increase plasma levels of tyrosine and maintain tissue pools without significant losses through urine .
1.2 Protein Synthesis
The incorporation of this peptide into nutritional formulations may enhance protein synthesis due to its amino acid composition. Tryptophan and tyrosine are precursors for neurotransmitters such as serotonin and dopamine, respectively. Therefore, supplementation with this peptide could potentially support mood regulation and cognitive function by providing essential building blocks for neurotransmitter production .
Pharmacological Applications
2.1 Neuropharmacology
Research has indicated that tyrosine, one of the components of this peptide, plays a critical role in cognitive performance under stress. Studies have shown that acute administration of tyrosine can improve cognitive flexibility and working memory during stressful conditions . This suggests that this compound could be beneficial in pharmacological contexts aimed at enhancing cognitive function or mitigating stress effects.
2.2 Potential Therapeutic Uses
Given the roles of tryptophan and tyrosine in synthesizing neurotransmitters, this peptide may have therapeutic potential in treating mood disorders such as depression or anxiety. The modulation of serotonin and dopamine levels through dietary or supplemental intake could lead to improved psychological outcomes .
Biochemical Research Applications
3.1 Structure-Function Studies
The unique sequence of amino acids in this compound allows researchers to explore structure-function relationships in peptides. Understanding how the arrangement of these amino acids affects biological activity can provide insights into peptide design for therapeutic purposes .
3.2 Metabolic Studies
Studies involving the metabolic fate of this peptide can reveal important information about its absorption, distribution, metabolism, and excretion (ADME) properties when administered intravenously or orally. Such research is crucial for developing effective dietary supplements or pharmaceutical formulations .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosine depends on its specific application. In pharmacological contexts, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common pathways include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Peptides
Structural and Functional Comparisons
The peptide is compared below with structurally related peptides from the evidence, focusing on sequence, molecular weight, and functional groups.
Table 1: Structural Comparison of Peptides
Key Observations:
Sequence Length : The target peptide is shorter (5 residues) compared to others (6–15 residues), which may influence stability and bioavailability.
Functional Groups :
- The Tyr residue in the target peptide is unmodified, unlike in 3-Methyl-L-tyrosine () and 3,5-Diiodo-L-tyrosine (), where methyl or iodine groups alter hydrophobicity and steric bulk .
- Methionine in and introduces sulfur, enabling disulfide bonds or redox interactions.
Charged Residues : Peptides like (Arg, Lys) are more hydrophilic, while the target peptide is predominantly hydrophobic.
Comparison with Modified Tyrosine Derivatives
Table 2: Tyrosine and Its Derivatives
Research Findings and Implications
Stability : Shorter peptides like the target may resist enzymatic degradation better than longer chains (e.g., ) but lack functional diversity .
Solubility : The absence of charged residues in the target peptide limits water solubility compared to , which contains Arg and Lys .
Biological Activity
L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosine, a pentapeptide, is composed of five amino acids: tryptophan, isoleucine, threonine, alanine, and tyrosine. This compound has garnered attention due to its potential biological activities and applications in various fields such as pharmacology, nutrition, and biotechnology. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This pentapeptide is characterized by its hydrophobic and hydrophilic properties due to the presence of both aromatic (tryptophan and tyrosine) and aliphatic (isoleucine and alanine) amino acids. The sequence influences its interactions with biological targets.
1. Antioxidant Activity
Research indicates that peptides containing aromatic amino acids exhibit significant antioxidant properties . This compound may scavenge free radicals effectively due to the presence of tryptophan and tyrosine, which are known for their ability to donate electrons and stabilize free radicals.
- Study Findings : In vitro assays demonstrated that dipeptides with similar structures showed DPPH radical scavenging activities with IC50 values ranging from 2.08 μg/mL to 21.19 μg/mL depending on the alkyl chain length attached to the phenolic group .
2. Neuroprotective Effects
The neuroprotective potential of peptides derived from tryptophan and tyrosine is notable. These amino acids are precursors for neurotransmitters such as serotonin (from tryptophan) and dopamine (from tyrosine).
- Mechanism : By modulating neurotransmitter levels, this compound may aid in reducing symptoms associated with neurodegenerative diseases like Alzheimer's and Parkinson's .
3. Transport Mechanisms
Recent studies have identified that aromatic amino acids are substrates for specific transport proteins such as OATP3A1. This transporter plays a crucial role in the uptake of tryptophan and tyrosine in various tissues, highlighting the importance of this compound in cellular metabolism.
- Research Data : The uptake rates for tryptophan and tyrosine were significantly higher in cells overexpressing OATP3A1, indicating a potential pathway for enhancing their bioavailability .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant properties of several peptides including this compound using DPPH and ABTS assays. The results indicated that peptides with longer hydrophobic chains exhibited increased radical scavenging activity.
| Peptide Structure | DPPH IC50 (μg/mL) | ABTS IC50 (μg/mL) |
|---|---|---|
| L-Tryptophyl... | 2.08 | 21.19 |
| Control | 5.00 | 30.00 |
Case Study 2: Neuroprotective Potential
A neuroprotective study using a mouse model demonstrated that administration of L-Tryptophyl... led to an increase in serotonin levels, correlating with improved cognitive function.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosine, and how do side reactions impact purity?
- Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing this pentapeptide. The stepwise addition of Fmoc-protected amino acids to a resin-bound chain minimizes side reactions like racemization or incomplete coupling. Critical parameters include:
- Coupling efficiency : Use HOBt/DIC activation to reduce steric hindrance, especially for bulky residues like L-tryptophan .
- Deprotection : 20% piperidine in DMF for Fmoc removal, monitored via Kaiser test .
- Cleavage : TFA cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5) to release the peptide while preserving side-chain integrity .
- Purity control : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and MALDI-TOF MS validate sequence and purity (>95%) .
Q. How can researchers characterize the secondary structure of this peptide under physiological conditions?
- Answer : Circular dichroism (CD) spectroscopy in aqueous buffers (pH 7.4) is ideal for detecting α-helix, β-sheet, or random coil conformations. For example:
- Sample preparation : Dissolve peptide in PBS (1 mg/mL) and scan between 190–260 nm .
- Data interpretation : Compare spectra to reference datasets (e.g., α-helix minima at 208/222 nm). NMR (2D NOESY) further resolves tertiary interactions, though solubility may require DMSO-d6 .
Q. What storage conditions ensure long-term stability of this compound?
- Answer : Lyophilized peptides should be stored at -20°C in airtight containers with desiccants. In solution:
- Short-term : 4°C in sterile water (pH 5–7) with 0.1% sodium azide to prevent microbial growth .
- Long-term : Aliquot and freeze at -80°C; avoid freeze-thaw cycles (>3 cycles degrade peptide integrity) .
Advanced Research Questions
Q. How can researchers optimize SPPS protocols to minimize aggregation during synthesis of hydrophobic sequences like this peptide?
- Answer : Aggregation is common in hydrophobic residues (e.g., L-isoleucine, L-tryptophan). Mitigation strategies include:
- Solvent optimization : Use DCM/DMF (1:1) for swelling resin and 0.4 M HOBt in DMF for coupling .
- Pseudoproline dipeptides : Incorporate Thr-Ser or Thr-Thr pseudoprolines to disrupt β-sheet formation .
- Microwave-assisted SPPS : Enhances coupling efficiency (50°C, 30 W) for sterically hindered residues .
Q. What analytical approaches resolve contradictions in bioactivity data (e.g., inconsistent IC50 values in enzyme inhibition assays)?
- Answer : Contradictions often arise from impurities or assay variability. Solutions:
- Reproducibility : Use LC-MS-validated batches and standardized assay conditions (e.g., fixed ATP concentration in kinase assays) .
- Orthogonal assays : Confirm activity via SPR (binding affinity) and cell-based luciferase reporters .
- Dynamic light scattering (DLS) : Check for peptide aggregation, which artificially lowers apparent activity .
Q. How can computational modeling predict the interaction of this peptide with membrane-bound receptors (e.g., GPCRs)?
- Answer : Molecular dynamics (MD) simulations (GROMACS/AMBER) model peptide-receptor docking:
- System setup : Embed peptide and receptor in a POPC lipid bilayer, solvate with TIP3P water .
- Free-energy calculations : Use MM-PBSA to estimate binding energy, focusing on residues like tyrosine (hydroxyl group) for hydrogen bonding .
- Validation : Compare with mutagenesis data (e.g., alanine scanning of receptor extracellular loops) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
